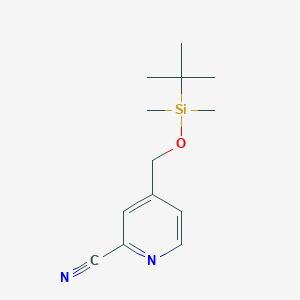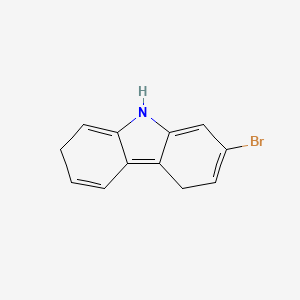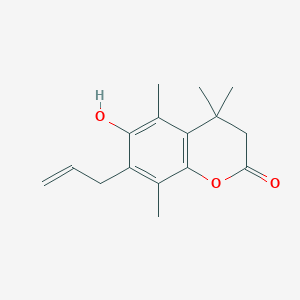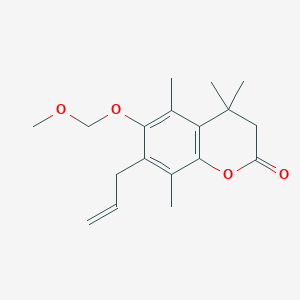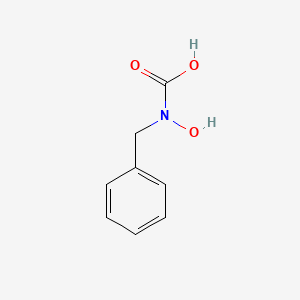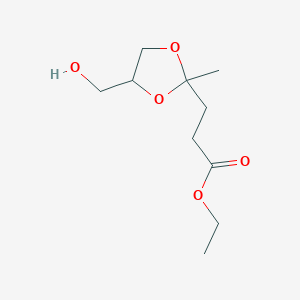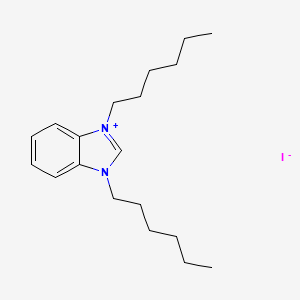
1,3-Dihexylbenzimidazolium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dihexylbenzimidazolium iodide is a chemical compound with the molecular formula C19H31N2I. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. This compound is known for its unique structure, which includes a benzimidazole core substituted with hexyl groups at the 1 and 3 positions, and an iodide ion as a counterion.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dihexylbenzimidazolium iodide typically involves the alkylation of benzimidazole. The general synthetic route can be summarized as follows:
Starting Material: Benzimidazole
Alkylation: Benzimidazole is reacted with hexyl halides (such as hexyl iodide) in the presence of a base (e.g., potassium carbonate) to introduce hexyl groups at the 1 and 3 positions.
Quaternization: The resulting 1,3-dihexylbenzimidazole is then treated with an excess of iodomethane to form the quaternary ammonium salt, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.
化学反応の分析
Types of Reactions
1,3-Dihexylbenzimidazolium iodide can undergo various chemical reactions, including:
Substitution Reactions: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide ions.
Oxidation and Reduction: The benzimidazole core can participate in redox reactions, although these are less common for this specific compound.
Complexation: The compound can form complexes with metal ions, which can be useful in catalysis and other applications.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents like acetonitrile or dimethyl sulfoxide (DMSO) at room temperature or slightly elevated temperatures.
Oxidation and Reduction: These reactions may require specific oxidizing or reducing agents, such as hydrogen peroxide for oxidation or sodium borohydride for reduction.
Complexation: Metal salts (e.g., palladium chloride) are used to form complexes with the benzimidazole core.
Major Products Formed
Substitution Reactions: Products include 1,3-Dihexylbenzimidazol-3-ium chloride or bromide.
Oxidation and Reduction: Products depend on the specific reagents used and the reaction conditions.
Complexation: Metal-benzimidazole complexes with varying stoichiometries.
科学的研究の応用
1,3-Dihexylbenzimidazolium iodide has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes for catalysis.
Biology: Investigated for its potential antimicrobial properties due to the benzimidazole core.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the synthesis of advanced materials, such as ionic liquids and polymers.
作用機序
The mechanism of action of 1,3-Dihexylbenzimidazolium iodide depends on its application:
Antimicrobial Activity: The benzimidazole core can interact with microbial DNA, inhibiting replication and transcription processes.
Catalysis: As a ligand, it can stabilize metal ions and facilitate catalytic cycles in various chemical reactions.
Drug Delivery: The compound can form stable complexes with drugs, enhancing their solubility and bioavailability.
類似化合物との比較
Similar Compounds
- 1,3-Dimethylbenzimidazol-3-ium;iodide
- 1,3-Diethylbenzimidazol-3-ium;iodide
- 1,3-Dipropylbenzimidazol-3-ium;iodide
Uniqueness
1,3-Dihexylbenzimidazolium iodide is unique due to its longer alkyl chains (hexyl groups) compared to similar compounds with shorter alkyl chains (methyl, ethyl, propyl). This structural difference can influence its solubility, reactivity, and overall chemical properties, making it suitable for specific applications where longer alkyl chains are advantageous.
特性
IUPAC Name |
1,3-dihexylbenzimidazol-3-ium;iodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N2.HI/c1-3-5-7-11-15-20-17-21(16-12-8-6-4-2)19-14-10-9-13-18(19)20;/h9-10,13-14,17H,3-8,11-12,15-16H2,1-2H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWTIAZGDHTXLLK-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C=[N+](C2=CC=CC=C21)CCCCCC.[I-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31IN2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
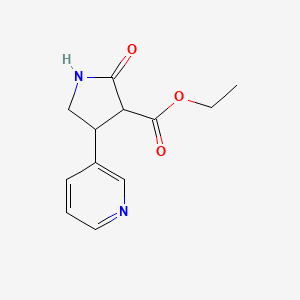
![tert-butyl 4-[(5R)-5-(azidomethyl)-2-oxo-1,3-oxazolidin-3-yl]-2-fluorobenzoate](/img/structure/B8229111.png)
![(2S)-4-(4-fluoro-1,3-dihydroisoindole-2-carbonyl)oxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B8229112.png)
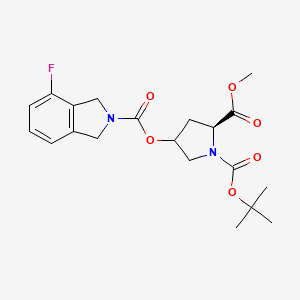
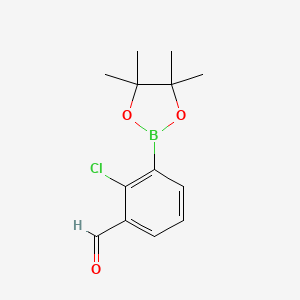
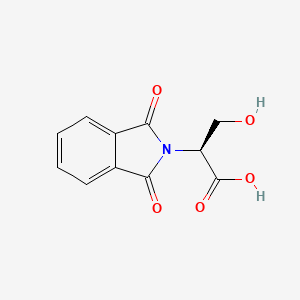
![(1S,4S)-(-)-2-Boc-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B8229139.png)
